2-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzaldehyde
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Overview
Description
2-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzaldehyde is a chemical compound with the molecular formula C13H15NO3 and a molecular weight of 233.27 g/mol It is characterized by the presence of a pyrrolidinone ring attached to an ethoxy group, which is further connected to a benzaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzaldehyde typically involves the reaction of 2-hydroxybenzaldehyde with 2-(2-oxo-pyrrolidin-1-yl)ethanol under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzaldehyde can undergo several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: 2-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]benzoic acid.
Reduction: 2-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]benzyl alcohol.
Substitution: Products depend on the nucleophile used in the reaction.
Scientific Research Applications
2-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzaldehyde has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzaldehyde is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The pyrrolidinone ring and benzaldehyde moiety may play a role in binding to these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Hydroxyethoxy)benzaldehyde
- 2-(Diphenylphosphino)benzaldehyde
- 2-(o-Tolyloxy)benzaldehyde
- 2-(Difluoromethyl)benzaldehyde
Uniqueness
2-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzaldehyde is unique due to the presence of the pyrrolidinone ring, which imparts specific chemical and biological properties.
Properties
IUPAC Name |
2-[2-(2-oxopyrrolidin-1-yl)ethoxy]benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c15-10-11-4-1-2-5-12(11)17-9-8-14-7-3-6-13(14)16/h1-2,4-5,10H,3,6-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXTAKYWQZDOYQC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCOC2=CC=CC=C2C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601332218 |
Source
|
Record name | 2-[2-(2-oxopyrrolidin-1-yl)ethoxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601332218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
33.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49665137 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
887833-61-6 |
Source
|
Record name | 2-[2-(2-oxopyrrolidin-1-yl)ethoxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601332218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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